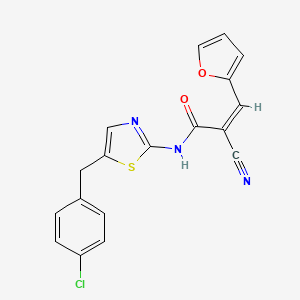

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSWGDDNEKFULC-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-chlorobenzyl group. The cyano group and the furan ring are then incorporated through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the thiazole or furan rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on synthesis, physicochemical characteristics, and bioactivity.

Structural Analogues from Literature

Table 1: Key Structural Analogues and Their Properties

Key Research Findings

Substituent Effects : The 4-chlorobenzyl group in the target compound confers higher bioactivity than methoxy or nitro substituents in analogs like 9 and 13 .

Stereochemistry : The (Z)-configuration of the acrylamide group is critical for maintaining planar geometry, enhancing interactions with kinase targets (e.g., CDK7 inhibitors, as in ) .

Thiazole vs. Thiazolidinone Cores: Thiazole-based acrylamides (target compound) show better metabolic stability than thiazolidinone derivatives (e.g., 9–13), which are prone to ring-opening under physiological conditions .

Biological Activity

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a cyano group, and a furan moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O2S, with a molecular weight of approximately 367.84 g/mol. Its structure includes:

- Thiazole Ring : Known for its role in biological activity.

- Cyano Group : Often associated with reactivity and binding properties.

- Furan Moiety : Contributes to the compound's electronic properties.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting normal cellular functions.

- DNA Interaction : Similar compounds have shown DNA cleavage capabilities, suggesting potential anticancer effects through free radical generation upon illumination .

- Antimicrobial Activity : It may exhibit synergistic effects with existing antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds were tested against colon and breast cancer cells, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in several studies:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against bacterial pathogens with MIC values comparable to standard antibiotics.

- Synergistic Effects : When combined with Ciprofloxacin and Ketoconazole, enhanced antimicrobial activity was observed, indicating potential for use in combination therapies .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, cyano group, furan moiety | Anticancer, antimicrobial |

| (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide | Thiazole and thiophene rings | Herbicidal, potential anticancer |

| Quinazoline Derivatives | Various substituents | EGFR inhibitors, anticancer |

Case Studies and Research Findings

- Study on DNA Cleavage : Research demonstrated that thiazole-based cyanoacrylamides can induce DNA cleavage under UV light, suggesting their utility in photodynamic therapy .

- Antimicrobial Evaluation : A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as novel antimicrobial agents .

Q & A

Basic Question: What synthetic routes and characterization methods are recommended for synthesizing (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide?

Methodological Answer:

The compound can be synthesized via a multi-step protocol involving:

- Step 1: Formation of the thiazole core using 2-amino-5-(4-chlorobenzyl)thiazole as a precursor (derived from diazonium salt reactions or benzylation of thiazole derivatives) .

- Step 2: Acrylamide formation via Knoevenagel condensation between a cyanoacetamide derivative and furan-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol) .

- Step 3: Stereochemical control of the (Z)-isomer using polar aprotic solvents (e.g., DMF) and low-temperature crystallization .

Characterization:

- IR Spectroscopy: Confirm C≡N stretching (~2200 cm⁻¹) and acrylamide C=O (~1650 cm⁻¹) .

- NMR: Key signals include furan protons (δ 6.3–7.4 ppm), thiazole-CH₂ (δ 4.5–5.0 ppm), and acrylamide NH (δ 10–12 ppm) .

- Mass Spectrometry: Molecular ion peak matching the molecular weight (e.g., 397.84 g/mol for C₁₉H₁₃ClN₄O₂S) .

Basic Question: Which in vitro assays are suitable for evaluating the anticancer activity of this compound?

Methodological Answer:

Standard assays include:

- Cell Viability: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Apoptosis: Flow cytometry using Annexin V/PI staining to quantify early/late apoptotic cells .

- Cell Cycle Analysis: PI staining and flow cytometry to identify G1/S or G2/M arrest .

- Selectivity: Compare cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

Example Data:

In analogous thiazole-acrylamide derivatives, IC₅₀ values ranged from 2.5–15 µM in breast cancer models, with apoptosis induction exceeding 40% at 10 µM .

Advanced Question: How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Methodological Answer:

- Electrostatic Potential (ESP) Maps: Use Multiwfn to visualize electron-rich (furan/thiazole) and electron-deficient (cyano/chlorobenzyl) regions, guiding reactivity predictions .

- Bond Order Analysis: Quantify conjugation in the acrylamide linker to assess stability and interaction with biological targets .

- Orbital Composition: Identify contributions of heteroatoms (N, S, O) to frontier orbitals (HOMO/LUMO) for redox activity insights .

Example Finding:

In similar acrylamides, the thiazole ring’s sulfur atom contributes 15–20% to the HOMO, enhancing π-π stacking with kinase ATP-binding pockets .

Advanced Question: How to resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:

- Structural Comparison: Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., (Z) vs. (E) isomerism) affecting target binding .

- SAR Studies: Systematically vary substituents (e.g., 4-chlorobenzyl vs. phenyl groups) and correlate with activity trends .

- Off-Target Profiling: Screen against kinase panels (e.g., CDK7, SIRT2) to identify unintended interactions .

Case Study:

Replacing 4-chlorobenzyl with 4-methoxybenzyl in a related compound reduced IC₅₀ from 5 µM to >50 µM, highlighting the chloro group’s role in hydrophobic interactions .

Advanced Question: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to the acrylamide NH .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance aqueous dispersion .

- Co-Solvent Systems: Use DMSO:PEG 400 (1:4 v/v) for stable stock solutions .

Data Reference:

AGK2, a structurally similar SIRT2 inhibitor, showed improved bioavailability (t₁/₂ = 6.2 h) when formulated with cyclodextrin .

Advanced Question: How to perform a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in:

- Biological Testing: Evaluate IC₅₀, apoptosis, and selectivity across analogs.

- Computational Docking: Use AutoDock Vina to predict binding modes with targets (e.g., CDK7 or SIRT2) .

Example SAR Insight:

In thiazole-acrylamides, the 4-chlorobenzyl group improved antiproliferative activity by 3-fold compared to unsubstituted benzyl .

Advanced Question: What methods identify the primary molecular target of this compound?

Methodological Answer:

- Kinase Profiling: Use competitive binding assays (e.g., KINOMEscan) to screen 400+ kinases .

- Pull-Down Assays: Attach a biotin tag to the compound and identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes (e.g., CDK7) and assessing resistance .

Reference:

A patent disclosed thiazole-acrylamides as CDK7 inhibitors (IC₅₀ < 100 nM) via similar methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.